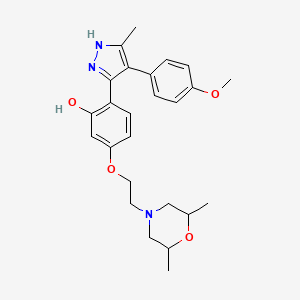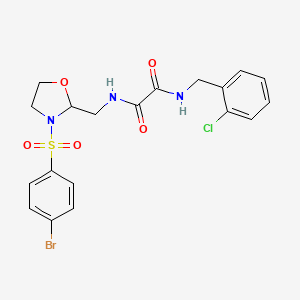
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide is a useful research compound. Its molecular formula is C19H19BrClN3O5S and its molecular weight is 516.79. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Unique Antibacterial Properties
Oxazolidinones, including the derivative N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide, are noted for their novel chemical structure, exhibiting a unique mechanism of protein synthesis inhibition. These compounds generally exhibit bacteriostatic activity against significant human pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci (Diekema & Jones, 2000).
2. Antimicrobial Patent Developments
Recent patents have disclosed novel oxazolidinone compounds as antibacterial agents with promising antibacterial activity against Gram-positive bacteria. These patents emphasize structural modifications of the oxazolidinone nucleus, aiming for agents with even greater potency and novel spectra of activity (Phillips & Sharaf, 2016).
3. Enhanced Antibacterial Agents
Efforts have been made to discover new oxazolidinone-based antibacterial agents with an improved biological profile. The ongoing intense research activity in this field aims to identify the key features responsible for activity and develop oxazolidinone derivatives that could potentially reach the market in the future (Poce et al., 2008).
Applications in Drug Synthesis and Pharmaceutical Impurities
4. Synthesis of Pharmaceutical Intermediates
Efficient synthesis methods for key pharmaceutical intermediates, such as 2-Fluoro-4-bromobiphenyl, are vital. This compound is a crucial intermediate for manufacturing anti-inflammatory and analgesic materials. Research indicates the absence of an easily performed synthesis in literature, highlighting the importance of developing practical methods for the preparation of such intermediates (Qiu et al., 2009).
5. Synthesis of Novel Omeprazole Impurities
The novel methods for the synthesis of omeprazole and its pharmaceutical impurities provide insights into the development of proton pump inhibitors. The process of creating these novel impurities can be short and simple, offering potential for further studies in various aspects of pharmaceuticals (Saini et al., 2019).
Applications in Pesticide Analysis and Environmental Studies
6. Pesticide Analysis and Environmental Research
Antibodies have been utilized as analytical tools in assays for food and environmental research. The development of antibodies in the Veterinary Research Institute, Brno, targeted specific pesticides and toxic metabolites, demonstrating the utility of these compounds in environmental and food analysis (Fránek & Hruška, 2018).
7. Evaluation of Structural Treatment Efficacy
Studies have evaluated the efficacy of alternative structural treatments, such as sulfuryl fluoride and heat, against pests in food facilities. The application of these treatments has shown significant variation in efficacy, underscoring the importance of research in this field to ensure the safety of food products (Campbell et al., 2015).
特性
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O5S/c20-14-5-7-15(8-6-14)30(27,28)24-9-10-29-17(24)12-23-19(26)18(25)22-11-13-3-1-2-4-16(13)21/h1-8,17H,9-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQYNTGNHYGWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile](/img/structure/B2557474.png)
![3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B2557477.png)
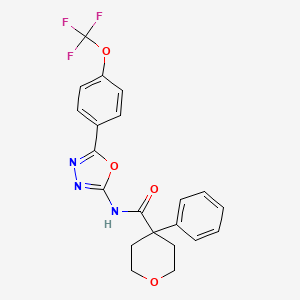

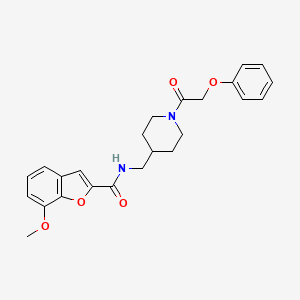
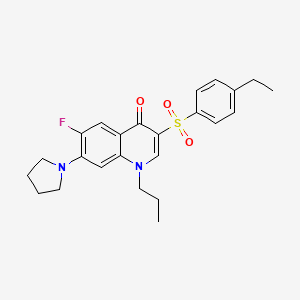

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2557488.png)
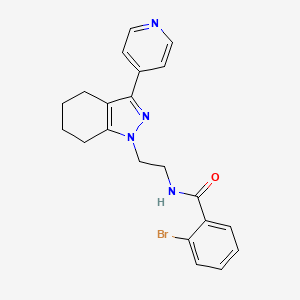
![Methyl 2-amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2557492.png)
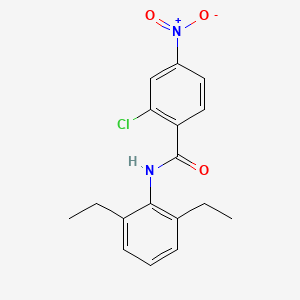
![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)
